Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-{[4-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various functional groups such as ethoxycarbonyl, methoxy, and methoxymethyl
Preparation Methods
The synthesis of ETHYL 6-{[4-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, typically starting with the preparation of the piperidine and pyrimidine rings. The ethoxycarbonyl and methoxymethyl groups are introduced through specific reactions such as esterification and alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
ETHYL 6-{[4-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
Piperidine derivatives: Known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Properties
Molecular Formula |
C25H35N3O7 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 6-[(4-ethoxycarbonylpiperidin-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H35N3O7/c1-5-34-23(29)16-9-11-28(12-10-16)14-19-21(24(30)35-6-2)22(27-25(31)26-19)17-7-8-20(33-4)18(13-17)15-32-3/h7-8,13,16,22H,5-6,9-12,14-15H2,1-4H3,(H2,26,27,31) |
InChI Key |
SKSZAFMKOOYQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)COC)C(=O)OCC |
Origin of Product |
United States |
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